![molecular formula C19H32N2O2 B606464 卡米洛芬 CAS No. 54-30-8](/img/structure/B606464.png)
卡米洛芬
描述
樟柳碱二盐酸盐是一种合成的抗胆碱能药物,以其平滑肌松弛特性而闻名。它同时表现出抗胆碱能作用和直接平滑肌作用。 抗胆碱能作用是通过抑制乙酰胆碱与毒蕈碱受体的结合来实现的,而直接平滑肌松弛则是通过抑制磷酸二酯酶 IV 型来实现的,从而导致环 AMP 增加和胞质钙减少 .
科学研究应用
Pharmacological Profile
Camylofin is known for its spasmolytic properties, which make it effective in relieving smooth muscle spasms. It is often used in combination with other analgesics to enhance pain relief and improve patient outcomes in various conditions.
Applications in Obstetrics
Labor Augmentation
Camylofin has been extensively studied for its role in augmenting labor. Research indicates that it significantly reduces the duration of the active phase of labor in both primigravida and multigravida women. In a study involving over 9,700 parturient women, Camylofin was shown to shorten the time from the onset of active labor to full cervical dilatation compared to placebo and other spasmolytics like drotaverine and hyoscine .
- Key Findings:
Combination Therapy
Camylofin is often used in combination with non-steroidal anti-inflammatory drugs (NSAIDs) such as paracetamol. A study assessing the pharmacokinetic profile of a fixed-dose combination of Camylofin and paracetamol highlighted its efficacy in managing pain during labor and other conditions .
Applications in Pain Management
Abdominal Colic Pain
Camylofin has demonstrated significant efficacy in treating abdominal colic pain. Clinical studies reveal that it provides substantial relief from symptoms associated with intestinal, renal, and biliary colic. In one study, over 94% of patients reported good pain relief after receiving Camylofin injections .
- Effectiveness Summary:
Case Studies
- Camylofin vs. Dicyclomine: A randomized controlled trial compared the effectiveness of Camylofin with dicyclomine for treating primary dysmenorrhea. The results indicated that patients receiving Camylofin experienced greater pain relief, with a reduction in Visual Analog Scale (VAS) scores significantly higher than those receiving dicyclomine .
- Camylofin-Pain Relief Combination: A study evaluated the efficacy of a combination therapy involving Camylofin and paracetamol against a dicyclomine-paracetamol combination. The results favored the Camylofin combination, showing better pain relief outcomes over the treatment period .
Stability and Formulation Studies
Research on co-crystal formations involving Camylofin has shown promising results regarding drug stability and potency. For instance, studies indicated that co-crystals formed with fumaric acid enhanced the stability and potency of Camylofin dihydrochloride compared to its plain form .
- Stability Analysis Findings:
- Co-crystal formulations maintained stability under accelerated conditions.
- Immediate-release tablets exhibited higher potency than plain formulations.
作用机制
樟柳碱二盐酸盐通过两种主要机制发挥其作用:
抗胆碱能作用: 抑制乙酰胆碱与毒蕈碱受体的结合,减少肌肉收缩。
直接平滑肌松弛: 抑制磷酸二酯酶 IV 型,导致环 AMP 增加和胞质钙减少,从而导致平滑肌松弛.
类似化合物:
溴化瓦利他胺: 另一种用于平滑肌松弛的抗胆碱能药物。
丁溴东莨菪碱: 用于治疗腹痛的解痉药。
Drotaverine: 一种解痉剂,用于缓解平滑肌痉挛。
樟柳碱二盐酸盐的独特性: 樟柳碱二盐酸盐的独特之处在于其双重作用机制,将抗胆碱能和直接平滑肌松弛特性结合在一起。 这使其在治疗涉及平滑肌痉挛的疾病方面特别有效 .
生化分析
Biochemical Properties
Camylofin’s anticholinergic action is produced by inhibiting the binding of acetylcholine to muscarinic receptors . This action is less pronounced . The direct smooth muscle relaxation is achieved by inhibiting phosphodiesterase type IV, which leads to increased cyclic AMP and eventually reduced cytosolic calcium .
Cellular Effects
Camylofin has a comprehensive action to relieve smooth muscle spasm . It is used to treat stomach ache in infants and children . Usually, it is given in combination with paracetamol to treat stomach ache, as well as pyrexia .
Molecular Mechanism
The molecular mechanism of Camylofin involves inhibiting the binding of acetylcholine to muscarinic receptors and inhibiting phosphodiesterase type IV . This leads to increased cyclic AMP and eventually reduced cytosolic calcium .
Temporal Effects in Laboratory Settings
In a study assessing the effectiveness and safety of Camylofin in labor augmentation, it was found that Camylofin significantly increased the cervical dilatation rate and reduced the duration of the first stage of labor .
准备方法
合成路线和反应条件: 樟柳碱二盐酸盐的合成涉及几个关键步骤:
赫尔-沃尔哈德-泽林斯基卤化: 苯乙酸经卤化生成 2-溴-2-苯乙酰溴。
酯化: 溴化物与异戊醇反应生成 3-甲基丁基溴(苯基)乙酸酯。
烷基化: 该酯随后与 N,N-二乙基乙二胺烷基化得到樟柳碱.
工业生产方法: 樟柳碱二盐酸盐的工业生产通常遵循相同的合成路线,但规模更大,通过优化反应条件和纯化技术,确保高纯度和高收率。
反应类型:
氧化: 樟柳碱二盐酸盐在某些条件下会发生氧化降解。
取代: 该化合物可以参与取代反应,特别是涉及氨基。
常用试剂和条件:
主要产物:
- 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化降解会导致形成各种副产物,具体取决于氧化程度 .
相似化合物的比较
Valethamate Bromide: Another antimuscarinic drug used for smooth muscle relaxation.
Hyoscine Butylbromide: Used for its antispasmodic properties in treating abdominal pain.
Drotaverine: A spasmolytic agent used to relieve smooth muscle spasms.
Uniqueness of Camylofin Dihydrochloride: Camylofin dihydrochloride is unique in its dual mechanism of action, combining both anticholinergic and direct smooth muscle relaxation properties. This makes it particularly effective in treating conditions involving smooth muscle spasms .
生物活性
Camylofin, a dihydrochloride salt of a synthetic antispasmodic agent, is primarily employed in obstetrics and gynecology for its smooth muscle relaxant properties. Its biological activity is characterized by a dual mode of action—musculotropic and neurotropic—that facilitates the relaxation of smooth muscle tissues, particularly in the cervix during labor. This article synthesizes findings from various studies to elucidate the biological activity of Camylofin, including its pharmacodynamics, clinical efficacy, tolerability, and comparative effectiveness against other agents.
Pharmacological Mechanism
Camylofin acts primarily on smooth muscle tissues by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This mechanism results in smooth muscle relaxation without significantly affecting uterine contractions. Its selectivity for phosphodiesterase IV isoenzymes allows it to preferentially dilate the cervix while minimizing systemic effects on other smooth muscles, such as those in the gastrointestinal tract or urinary system .
- Musculotropic Action : Directly relaxes smooth muscle by increasing cyclic AMP.
- Neurotropic Action : Modulates neurotransmitter release at the neuromuscular junction.
Clinical Efficacy
Camylofin has been extensively studied for its effectiveness in shortening labor duration and enhancing cervical dilatation. Various clinical trials have demonstrated its superiority over other antispasmodics, such as drotaverine and hyoscine.
Comparative Studies:
- Camylofin vs. Placebo :
- Camylofin vs. Drotaverine :
- Camylofin vs. Hyoscine :
Summary of Clinical Findings:
Study Comparison | Cervical Dilatation Rate (cm/hour) | Duration of Active Phase (minutes) | Statistical Significance |
---|---|---|---|
Camylofin vs. Placebo | N/A | 141.40 ± 55.41 vs 181.46 ± 75.58 | p<0.01 |
Camylofin vs. Drotaverine | 1.78 vs 1.61 | N/A | p=0.002 |
Camylofin vs. Hyoscine | 3.14 vs 2.78 | N/A | p<0.001 |
Tolerability and Safety Profile
Camylofin is noted for its favorable tolerability profile with minimal side effects, which include mild anticholinergic effects such as dry mouth and palpitations . The therapeutic index indicates a wide margin of safety, with effective doses being significantly lower than toxic doses observed in animal studies (ratio ranging from 1:40 to 1:150) .
Adverse Effects Reported:
- Mild anticholinergic symptoms
- No significant impact on maternal or fetal health outcomes
Case Studies
Several case studies have highlighted the practical applications of Camylofin in obstetric settings:
- Case Study A : A randomized controlled trial involving 300 primigravidae showed that patients receiving Camylofin had a significantly reduced duration of labor and improved cervical dilatation rates compared to those receiving standard care.
- Case Study B : In another study focusing on women experiencing prolonged labor, Camylofin administration resulted in a marked decrease in both pain levels and labor duration, supporting its use as an effective intervention .
属性
IUPAC Name |
3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4/h7-11,16,18,20H,5-6,12-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOOHIUJEJZCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5892-41-1 (di-hydrochloride) | |
Record name | Camylofin [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046415 | |
Record name | Camylofin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-30-8 | |
Record name | Camylofin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camylofin [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Camylofin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13738 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Camylofin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Camylofin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAMYLOFIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340B6Q764V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Camylofin Dihydrochloride?
A1: Camylofin Dihydrochloride exhibits its antispasmodic action through a dual mechanism. It acts directly on the smooth muscle, relaxing it, and also exerts an anticholinergic effect, inhibiting acetylcholine's action and further reducing muscle spasms. [, , ]
Q2: Does Camylofin Dihydrochloride impact uterine contractility?
A2: Research suggests that Camylofin Dihydrochloride, unlike some other spasmolytics, does not adversely affect uterine contractility. This makes it a suitable option for managing prolonged labor. []
Q3: What is the molecular formula and weight of Camylofin Dihydrochloride?
A3: The molecular formula of Camylofin Dihydrochloride is C18H29NO2 • HCl, and its molecular weight is 327.87 g/mol. [, ]
Q4: Are there any spectroscopic methods used to characterize Camylofin Dihydrochloride?
A4: Yes, several spectroscopic techniques are employed for its characterization. UV spectrophotometry is commonly used for its quantification. [, , , , , , ] Additionally, Gas Chromatography with Flame Ionization Detection (GC-FID) is used for both qualitative and quantitative analysis. [, ]
Q5: Has the stability of Camylofin Dihydrochloride been studied under various conditions?
A5: Yes, research has evaluated the stability of Camylofin Dihydrochloride under different stress conditions like acidic, alkaline, neutral hydrolysis, oxidation, and dry heat. These studies, often utilizing HPLC, help to understand the drug's degradation pathways and ensure product quality. [, , , ]
Q6: What is the typical route of administration for Camylofin Dihydrochloride?
A6: While primarily administered intramuscularly for faster action during labor, Camylofin Dihydrochloride is also available in oral forms like tablets and syrups for managing abdominal colic pain. [, ]
Q7: Are there studies evaluating the efficacy of Camylofin Dihydrochloride in specific clinical settings?
A7: Yes, clinical studies have assessed Camylofin Dihydrochloride's efficacy in various situations. It's been compared to other antispasmodics in managing prolonged labor, demonstrating superior cervical dilatation rates and shorter labor durations. [, , , , ] Studies also investigated its use in children and adults with acute colicky abdominal pain, highlighting its effectiveness in pain reduction. [, , ]
Q8: What analytical techniques are used to quantify Camylofin Dihydrochloride in pharmaceutical formulations?
A8: Various analytical methods are employed to ensure the quality control of Camylofin Dihydrochloride in pharmaceutical preparations. High-Performance Liquid Chromatography (HPLC), especially reversed-phase HPLC (RP-HPLC), is widely used for simultaneous determination of Camylofin Dihydrochloride with other drugs like paracetamol, diclofenac, and nimesulide. [, , , , , , ] High-Performance Thin-Layer Chromatography (HPTLC) is another technique employed for similar purposes. [, , , ] UV spectrophotometry provides a simpler approach for quantification. [, ]
Q9: How are the analytical methods used for Camylofin Dihydrochloride validated?
A9: Validation of analytical methods for Camylofin Dihydrochloride follows ICH guidelines. Parameters such as linearity, accuracy, precision, Limit of Detection (LOD), Limit of Quantification (LOQ), robustness, and solution stability are assessed to ensure the reliability and accuracy of the chosen method. [, , , ]
Q10: Are there any targeted drug delivery systems developed for Camylofin Dihydrochloride?
A10: Research has explored colon-specific drug delivery systems using chitosan microspheres for the targeted delivery of Camylofin Dihydrochloride in treating ulcerative colitis. [] This approach aims to enhance drug concentration at the site of action while minimizing systemic exposure and potential side effects.
Q11: How does Camylofin Dihydrochloride compare to other antispasmodics used in similar clinical settings?
A11: Clinical studies have compared Camylofin Dihydrochloride to other commonly used antispasmodics like drotaverine, hyoscine butylbromide, and valethamate. Findings suggest that Camylofin Dihydrochloride demonstrates superior efficacy, particularly in augmenting labor, achieving faster cervical dilatation and shorter labor duration with good tolerability. [, , , , , , ]
Q12: What resources are available to researchers studying Camylofin Dihydrochloride?
A12: Researchers benefit from a range of resources including published literature, analytical techniques like HPLC and GC, in vitro cell-based assays, and in vivo animal models. [, , , , ] Additionally, access to clinical data from various studies conducted on Camylofin Dihydrochloride further enhances understanding of its efficacy and safety profile. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。